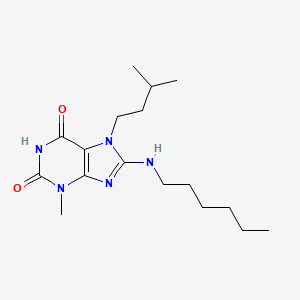

8-(Hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as HXMXB, is a synthetic compound that belongs to the class of xanthine derivatives. It has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. HXMXB has been extensively studied for its potential therapeutic applications in several diseases, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Aplicaciones Científicas De Investigación

Cytokinin Activity

- 6-(2, 3, 4-Trihydroxy-3-methylbutylamino)purine was identified as a potent cell division factor in a soybean callus assay, indicating its strong cytokinin activity. This compound, derived from the oxidation of cis-zeatin, exhibits an activity level equal to its parent compound (Staden & Drewes, 1982).

Syntheses and Biological Activity

- Novel heterocycles, including purino [7, 8-g]-6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines , were synthesized and exhibited varying biological activities. This includes antitumor activity and vascular relaxing effects, showcasing the diverse applications of purine derivatives in medical research (Ueda et al., 1987).

Purine Alkaloids

- Purine alkaloids from the South China Sea gorgonian Subergorgia suberosa demonstrated weak cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Qi, Zhang, & Huang, 2008).

Synthesis and Cardiovascular Activity

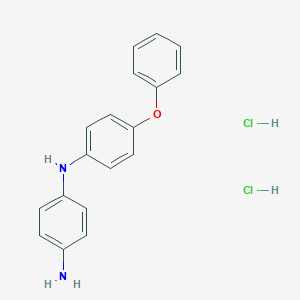

- Syntheses of various 8-alkylamino-substituted derivatives, including 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride , were conducted to explore their potential cardiovascular activities. These compounds showed promising antiarrhythmic and hypotensive activity (Chłoń-Rzepa et al., 2004).

Interaction with Plant Hormones

- Research on cotton ovules identified various cytokinins, including 6-(3-methyl-4-hydroxybutylamino)purine and others, highlighting the complex interaction of purine derivatives with plant hormones (Shindy & Smith, 1975).

Propiedades

IUPAC Name |

8-(hexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O2/c1-5-6-7-8-10-18-16-19-14-13(22(16)11-9-12(2)3)15(23)20-17(24)21(14)4/h12H,5-11H2,1-4H3,(H,18,19)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVJVFOLCYRGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(hexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)

![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)